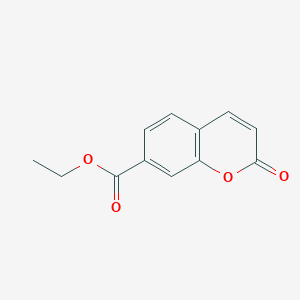

Ethyl 2-oxo-2H-chromene-7-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H10O4 |

|---|---|

Molecular Weight |

218.20 g/mol |

IUPAC Name |

ethyl 2-oxochromene-7-carboxylate |

InChI |

InChI=1S/C12H10O4/c1-2-15-12(14)9-4-3-8-5-6-11(13)16-10(8)7-9/h3-7H,2H2,1H3 |

InChI Key |

ZRYVSIZBKNUHLX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C=CC(=O)O2 |

Origin of Product |

United States |

Derivatization of the Ester Group:the Ethyl Carboxylate at the C 7 Position is a Versatile Functional Handle.

Amidation: The ester can be readily converted into a wide range of amides by reacting it with primary or secondary amines. This approach has been successfully used to synthesize libraries of coumarin-7-carboxamides for screening as potential fungicidal agents. mdpi.com

Hydrazide Formation: Treatment with hydrazine (B178648) hydrate (B1144303) can convert the ester into the corresponding carbohydrazide (B1668358). nih.gov Coumarin-based hydrazides are valuable intermediates for synthesizing a variety of heterocyclic systems, such as pyrazoles, oxadiazoles (B1248032), and triazoles, which are themselves important pharmacophores. researchgate.netmdpi.com

Functionalization of the Coumarin Core:the Coumarin Ring System Itself Remains Reactive and Can Be Further Modified.

C-3/C-4 Position Reactivity: The double bond at the C-3/C-4 position is susceptible to various reactions. For example, visible-light-induced photocatalysis has been used for the regioselective alkylation of the C-3 position in coumarins. acs.orgacs.orgresearchgate.net This allows for the introduction of new substituents onto the pyrone ring, orthogonally to the derivatization at the C-7 ester.

Halogenation and Cross-Coupling: The aromatic ring of the coumarin (B35378) can be halogenated, providing a handle for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to introduce aryl, heteroaryl, or alkenyl groups, further expanding molecular diversity.

These potential synthetic and derivatization pathways highlight the role of Ethyl 2-oxo-2H-chromene-7-carboxylate as a valuable building block for creating novel, complex molecules with tailored properties for applications in materials science and drug discovery.

Chemical Reactivity and Derivatization Strategies of Ethyl 2 Oxo 2h Chromene 7 Carboxylate

Reactions Involving the Ester Functionality at C-7

The ester group at the C-7 position is a versatile handle for chemical modification, primarily through nucleophilic acyl substitution reactions. These transformations allow for the introduction of various functional groups, profoundly altering the parent molecule's physicochemical properties.

Hydrolysis (Acidic and Basic Conditions) and Carboxylic Acid Formation

The ethyl ester of 2-oxo-2H-chromene-7-carboxylate can be readily hydrolyzed to its corresponding carboxylic acid, 2-oxo-2H-chromene-7-carboxylic acid. This reaction can be catalyzed by either acid or, more commonly, a base.

Under basic conditions, such as refluxing with aqueous sodium hydroxide (B78521) followed by acidic workup, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This saponification process results in the formation of a carboxylate salt, which is subsequently protonated during acidification to yield the final carboxylic acid. This transformation is generally high-yielding and is a common initial step for further derivatization, such as amide bond formation.

While specific literature on the hydrolysis of the C-7 ester is not abundant, the hydrolysis of the analogous ethyl 2-oxo-2H-chromene-3-carboxylate with sodium hydroxide is well-documented, proceeding smoothly to furnish the coumarin-3-carboxylic acid. acgpubs.org This serves as a strong precedent for the expected reactivity at the C-7 position.

Table 1: Conditions for Hydrolysis of Coumarin (B35378) Ethyl Esters

| Coumarin Substrate | Reagents | Product | Reference |

|---|---|---|---|

| Ethyl 2-oxo-2H-chromene-3-carboxylate | 1. NaOH (aq) 2. HCl (aq) | 2-oxo-2H-chromene-3-carboxylic acid | acgpubs.org |

| Ethyl 2-oxo-2H-chromene-7-carboxylate (Predicted) | 1. NaOH (aq) or KOH (aq) 2. HCl (aq) or H2SO4 (aq) | 2-oxo-2H-chromene-7-carboxylic acid | Analogous to acgpubs.org |

Transesterification Reactions for Altering Ester Moieties

Transesterification offers a direct method for converting the ethyl ester into other ester derivatives without proceeding through the carboxylic acid intermediate. This reaction involves treating this compound with a different alcohol (e.g., methanol, isopropanol, or benzyl (B1604629) alcohol) in the presence of an acid or base catalyst. The equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing the ethanol (B145695) byproduct. This method is particularly useful for introducing specialized alcohol fragments, such as those bearing additional functional groups or chiral centers.

Nucleophilic Acyl Substitution: Formation of Amides, Hydrazides, and Other Derivatives

The most versatile application of the C-7 ester functionality is its conversion into a wide range of amide and hydrazide derivatives through nucleophilic acyl substitution.

Amide Formation: The reaction of this compound with primary or secondary amines yields the corresponding N-substituted amides. This reaction, known as aminolysis, can sometimes be sluggish and may require elevated temperatures or conversion of the ester to the more reactive acyl chloride (via the carboxylic acid). Alternatively, direct amidation can be facilitated by specific catalysts. The resulting amides are often stable, crystalline solids and represent a key functional group in many biologically active molecules. Studies on the related coumarin-3-carboxylate have shown successful amide formation with various anilines. nih.gov

Hydrazide Formation: Treatment of the ethyl ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in a refluxing alcoholic solvent like ethanol, efficiently produces the corresponding 2-oxo-2H-chromene-7-carbohydrazide. ijrrjournal.commdpi.com The hydrazide moiety is a potent nucleophile and a valuable synthetic intermediate itself, readily reacting with aldehydes, ketones, and isothiocyanates to form hydrazones, thiosemicarbazides, and various heterocyclic systems like oxadiazoles (B1248032) and triazoles. researchgate.netnih.gov

Table 2: Representative Nucleophilic Acyl Substitution Products from Coumarin Esters

| Starting Material Type | Nucleophile | Product Class | Reaction Conditions | Reference Example (Analogous Position) |

|---|---|---|---|---|

| Coumarin Ethyl Ester | Primary/Secondary Amine (R¹R²NH) | Amide | Heating, sometimes with catalyst | nih.gov |

| Coumarin Ethyl Ester | Hydrazine Hydrate (N₂H₄·H₂O) | Hydrazide | Reflux in Ethanol | ijrrjournal.commdpi.com |

| Coumarin Carbohydrazide (B1668358) | Aldehyde/Ketone (R³COR⁴) | Hydrazone | Acid catalyst (e.g., Acetic Acid) | ijrrjournal.com |

| Coumarin Carbohydrazide | Isothiocyanate (R⁵NCS) | Thiosemicarbazide | Reflux in Ethanol | researchgate.net |

Reactivity of the 2-oxo-2H-chromene Core

The coumarin nucleus itself possesses distinct regions of reactivity. The benzene (B151609) ring is susceptible to electrophilic aromatic substitution, while the α,β-unsaturated lactone (pyranone ring) is prone to nucleophilic attack.

Electrophilic Aromatic Substitution (EAS) Patterns and Selectivity

The benzene portion of the coumarin ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The regiochemical outcome is governed by the combined directing effects of the substituents on the ring. In this compound, there are two key directing groups:

The Ring Oxygen (O1): This atom acts as an activating, ortho, para-director due to its ability to donate lone-pair electron density to the aromatic ring via resonance. It strongly activates the C-6 and C-8 positions.

The Carboxylate Group (at C-7): The ethyl carboxylate group is a deactivating, meta-director due to its electron-withdrawing nature. It deactivates the entire ring, particularly the positions ortho and para to it (C-6 and C-8).

The net effect is a competition between the powerful activating effect of the ring oxygen and the deactivating effect of the ester. Typically, the activating group's influence dominates in determining the position of substitution. Therefore, electrophilic attack is predicted to occur at the C-6 and C-8 positions, which are activated by the ring oxygen. For instance, bromination of the closely related ethyl 7-diethylaminocoumarin-3-carboxylate yields both 6- and 8-bromo derivatives. researchgate.net The precise ratio of C-6 to C-8 substitution would depend on the specific electrophile and reaction conditions, with the C-6 position often being slightly favored due to reduced steric hindrance compared to the C-8 position, which is flanked by the fused ring and the C-7 substituent.

Nucleophilic Addition and Substitution Reactions on the Pyranone Ring

The pyranone ring of the coumarin scaffold is an α,β-unsaturated ester (lactone) and is thus electrophilic. It is susceptible to attack by a variety of nucleophiles.

Michael Addition: The C-4 position is part of a conjugated system and is susceptible to 1,4-conjugate addition (Michael addition) by soft nucleophiles. nih.gov Strong nucleophiles like Grignard reagents can also add to the C-3/C-4 double bond. acgpubs.org

Lactone Ring Opening: Hard nucleophiles, such as hydroxide ions or certain amines under harsh conditions, can attack the lactone carbonyl carbon (C-2), leading to the cleavage of the pyranone ring. acgpubs.org For example, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with a high concentration of amines can lead to ring opening to form salicylaldehyde (B1680747) derivatives. acgpubs.org Similarly, reaction with hydrazine hydrate can, under certain conditions, cleave the ring. mdpi.comresearchgate.net

Cycloaddition Reactions: The C-3/C-4 double bond can also participate as a dienophile or dipolarophile in cycloaddition reactions, allowing for the construction of more complex fused heterocyclic systems. acgpubs.org

The presence of the C-7 ester group is not expected to fundamentally alter these reactivity patterns of the pyranone ring, which are characteristic of the coumarin scaffold in general.

Ring-Opening and Rearrangement Mechanisms

The coumarin scaffold, while generally stable, is susceptible to nucleophilic attack, which can lead to the opening of its characteristic lactone ring. The reactivity of the α,β-unsaturated lactone system in this compound allows for various transformation pathways. A notable example of this reactivity is the reaction of coumarin esters with strong nucleophiles like hydrazine hydrate.

Research on the related isomer, ethyl 2-oxo-2H-chromene-3-carboxylate, provides significant insight into the potential ring-opening mechanisms. When this compound is refluxed with hydrazine hydrate in ethanol, it does not yield the expected carbohydrazide derivative in a straightforward manner. nih.govresearchgate.net Instead, the reaction proceeds via a complex pathway involving the opening of the pyrone ring. nih.govresearchgate.net

The proposed mechanism involves an initial nucleophilic attack by hydrazine on the lactone carbonyl (C2 position), leading to the cleavage of the ester bond and opening of the ring. The resulting intermediate can then undergo further reactions. Two major products have been identified from this reaction: salicylaldehyde azine and malonohydrazide. nih.govresearchgate.net The formation of salicylaldehyde azine suggests a rearrangement and subsequent condensation, while malonohydrazide is formed from the side chain after the ring has been opened. nih.govresearchgate.net This demonstrates that the coumarin ring is not inert and its integrity can be compromised under specific nucleophilic conditions, leading to significant molecular rearrangement. researchgate.net

| Reactant | Reagent | Major Products | Reaction Type |

|---|---|---|---|

| Ethyl 2-oxo-2H-chromene-3-carboxylate | Hydrazine Hydrate | Salicylaldehyde azine, Malonohydrazide | Ring-Opening/Rearrangement |

Strategic Derivatization for Advanced Research Applications

The this compound molecule serves as a versatile scaffold for the development of novel compounds with tailored properties for advanced research. Through strategic derivatization, functional groups can be introduced or modified to influence the molecule's chemical and physical characteristics. These modifications are crucial for applications in materials science and medicinal chemistry.

Introduction of Heteroatom Substituents (e.g., Halogens, Nitrogen, Oxygen)

The introduction of heteroatoms such as halogens, nitrogen, and oxygen onto the coumarin framework is a key strategy for modulating its electronic and biological properties. These substitutions can be achieved through various synthetic methods.

Oxygen: The hydroxyl group is a common substituent, particularly at the 7-position, as seen in the precursor 7-hydroxycoumarin. mdpi.com This hydroxyl group can be further functionalized. A common reaction is O-acylation, where 7-hydroxy-2H-chromen-2-one is treated with an acyl chloride (like 4-chlorobenzoyl chloride) in the presence of a base such as triethylamine (B128534) to yield the corresponding ester. mdpi.com This strategy allows for the attachment of various moieties through an oxygen linkage.

Nitrogen: Nitrogen-containing functional groups can be introduced to impart specific properties. For instance, the synthesis of 7-(diethylamino)coumarin derivatives is well-established, creating highly fluorescent structures. iucr.org While direct amination of the aromatic ring can be challenging, these derivatives are typically synthesized from precursors already containing the nitrogen group, such as 3-diethylaminophenol.

Halogens: Halogenation of the coumarin ring, typically via electrophilic aromatic substitution, can be directed to various positions on the benzene ring portion of the scaffold. The introduction of halogens can significantly alter the molecule's reactivity and has been used to create intermediates for further cross-coupling reactions.

| Heteroatom | Strategy | Example Reaction | Reference |

|---|---|---|---|

| Oxygen | O-Acylation | Reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride | mdpi.com |

| Nitrogen | Synthesis from substituted precursors | Synthesis of 7-(diethylamino)coumarin from 3-diethylaminophenol | iucr.org |

| Halogen | Electrophilic Aromatic Substitution | Direct bromination or chlorination of the coumarin ring | N/A |

Formation of Hybrid Molecules and Conjugates

Creating hybrid molecules and conjugates by linking the coumarin core to other chemical entities is a widely used strategy to develop compounds with novel or enhanced functionalities. japsonline.com The ester group at the 7-position of this compound is a prime site for such modifications.

One common approach is the conversion of the ethyl ester into an amide. By reacting the coumarin ester with a primary or secondary amine, a stable amide bond is formed, linking the coumarin to another molecule. For example, the related ethyl 2-oxo-2H-chromene-3-carboxylate has been shown to react with 2-(4-methoxyphenyl)ethan-1-amine under reflux to produce the corresponding N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. mdpi.com This methodology can be applied to the 7-carboxylate isomer to create a diverse library of coumarin-amide hybrids.

Another powerful strategy involves converting the ester to a hydrazide by reacting it with hydrazine hydrate. nih.gov This hydrazide can then be used as a key intermediate to form conjugates with other molecules, such as amino acids, to create coumarin-peptide hybrids. nih.gov Furthermore, the coumarin scaffold can be incorporated into larger structures like coumarin-chalcone hybrids, which are synthesized to combine the properties of both pharmacophores. gavinpublishers.com

| Starting Material Type | Reaction | Hybrid Product Type | Reference |

|---|---|---|---|

| Coumarin Ethyl Ester | Aminolysis (reaction with an amine) | Coumarin-Amide Hybrid | mdpi.com |

| Coumarin Ethyl Ester | Hydrazinolysis, followed by coupling | Coumarin-Peptide Hybrid | nih.gov |

| Coumarin Scaffold | Multi-step synthesis with other pharmacophores | Coumarin-Chalcone Hybrid | gavinpublishers.com |

Synthesis of Polymeric Precursors

To incorporate the unique properties of the coumarin moiety into polymers, this compound must first be converted into a polymerizable monomer. This typically involves the introduction of a reactive group, such as a vinyl, acrylate (B77674), or allyl group, that can participate in polymerization reactions.

A viable strategy is to modify the ester group at the 7-position. Through transesterification, the ethyl group can be replaced with a functional group suitable for polymerization. For instance, reaction with allyl alcohol would produce allyl 2-oxo-2H-chromene-7-carboxylate. This approach is demonstrated in the synthesis of the related allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, where the carboxylic acid is reacted with allyl bromide to introduce the polymerizable allyl moiety. iucr.org

Alternatively, if the synthesis starts from a 7-hydroxycoumarin precursor, the hydroxyl group can be esterified with polymerizable groups like acryloyl chloride or methacryloyl chloride. The resulting coumarin acrylate or methacrylate (B99206) monomers can then be polymerized or co-polymerized to create materials with photoreactive or fluorescent properties, which are useful in the development of photo-crosslinkable films, sensors, or organic light-emitting diodes (OLEDs). iucr.org

| Strategy | Required Modification | Example Polymerizable Group | Reference |

|---|---|---|---|

| Transesterification of the carboxylate | Replace ethyl group with a polymerizable alcohol | Allyl group | iucr.org |

| Esterification of a hydroxyl precursor | React a 7-hydroxycoumarin with a polymerizable acid chloride | Acrylate, Methacrylate | N/A |

Spectroscopic and Structural Elucidation of Ethyl 2 Oxo 2h Chromene 7 Carboxylate

Advanced Spectroscopic Characterization Techniques

The structural confirmation and elucidation of a synthesized organic molecule like Ethyl 2-oxo-2H-chromene-7-carboxylate rely on a suite of advanced spectroscopic methods. Each technique provides unique insights into the molecular framework, functional groups, and electronic properties of the compound.

NMR spectroscopy is the cornerstone for determining the precise structure of organic compounds in solution.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and the aromatic protons on the coumarin (B35378) ring system. The chemical shifts and coupling constants (J-values) of the aromatic protons (H-3, H-4, H-5, H-6, and H-8) would be critical for confirming the substitution pattern. For instance, the protons H-5 and H-6 would likely appear as doublets, coupled to each other.

¹³C NMR: The carbon NMR spectrum would provide evidence for every unique carbon atom in the molecule. Key signals would include those for the two carbonyl carbons (the ester C=O and the lactone C=O at C-2), the carbons of the ethyl group, and the nine carbons of the coumarin bicyclic system. The chemical shifts would confirm the presence of the electron-withdrawing carboxylate group on the benzene (B151609) ring.

2D NMR: To definitively assign each proton and carbon signal, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity of the aromatic protons (e.g., the coupling between H-5 and H-6).

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbons that bear protons.

A comprehensive analysis of these NMR techniques for the related compound 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (B1228818) has been demonstrated, confirming the structural assignment of the 7-substituted coumarin core. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on general principles and data from similar structures. Actual experimental values may vary.)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 2 | - | ~160 |

| 3 | ~6.5 (d) | ~116 |

| 4 | ~7.9 (d) | ~144 |

| 4a | - | ~118 |

| 5 | ~7.7 (d) | ~129 |

| 6 | ~7.9 (dd) | ~125 |

| 7 | - | ~135 |

| 8 | ~8.1 (d) | ~117 |

| 8a | - | ~155 |

| Ester C=O | - | ~165 |

| -OCH₂CH₃ | ~4.4 (q) | ~62 |

| -OCH₂CH₃ | ~1.4 (t) | ~14 |

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl groups. A sharp, intense peak would be expected around 1720-1750 cm⁻¹ for the α,β-unsaturated lactone carbonyl group, and another strong peak in a similar region for the ester carbonyl group. Additional characteristic peaks would include C=C stretching vibrations for the aromatic ring (around 1600-1620 cm⁻¹ ) and C-O stretching vibrations for the ester and lactone groups (around 1000-1300 cm⁻¹ ). nih.govmdpi.comresearchgate.net

Table 2: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Lactone) | Stretching | 1720 - 1750 |

| C=O (Ester) | Stretching | 1715 - 1740 |

| C=C (Aromatic) | Stretching | 1600 - 1620 |

| C-O (Ester/Lactone) | Stretching | 1000 - 1300 |

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and formula. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the elemental composition with high accuracy. For this compound (C₁₂H₁₀O₄), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern would likely show characteristic losses, such as the loss of an ethoxy group (-OCH₂CH₃) or ethylene (B1197577) (-C₂H₄) from the ester moiety, providing further structural evidence. nih.govresearchgate.net

UV-Vis spectroscopy measures the electronic transitions within a molecule. The extended π-conjugated system of the coumarin core gives rise to characteristic absorption bands. Typically, coumarins exhibit strong absorption maxima (λ_max) in the UV region, often above 300 nm, corresponding to π→π* transitions. The exact position of the absorption maximum for this compound would be influenced by the electronic nature of the carboxylate group at the 7-position. For example, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate shows absorption maxima at 316 nm and 330 nm. mdpi.com

Coumarins are well-known for their fluorescent properties. nih.gov Upon excitation at their absorption maximum, they often exhibit strong fluorescence. The emission spectrum would show a characteristic emission maximum (λ_em) at a longer wavelength than the excitation wavelength (a phenomenon known as the Stokes shift). The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, could also be determined. The substitution at the 7-position is known to significantly impact the photophysical properties of coumarins, and an electron-withdrawing group like the ethyl carboxylate would be expected to modulate the emission wavelength and intensity compared to other 7-substituted derivatives. ccspublishing.org.cn

X-ray Crystallography for Solid-State Structural Analysis

Despite a comprehensive search for scientific literature, specific crystallographic and detailed structural data for the chemical compound this compound could not be located.

The performed searches yielded information on a variety of structurally related coumarin derivatives. However, in strict adherence to the user's request to focus solely on this compound, the data available for these analogous compounds cannot be used to generate the requested article. The required detailed information, including crystal system, space group, unit cell parameters, molecular conformation, intermolecular interactions, supramolecular assembly, and elemental analysis, is not present in the public domain for the specified molecule.

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for each specified section and subsection of the requested article at this time. Further experimental research and publication of the findings for this compound would be required to fulfill this request.

Theoretical and Computational Chemistry Studies of Ethyl 2 Oxo 2h Chromene 7 Carboxylate

Quantum Chemical Calculations

No specific studies detailing quantum chemical calculations for Ethyl 2-oxo-2H-chromene-7-carboxylate were identified. Research on analogous coumarin (B35378) compounds has employed these methods to investigate their molecular properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

There are no available DFT studies that have optimized the geometry or analyzed the electronic structure of this compound. For other coumarin derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311+G(d,p), have been used to determine optimized structural parameters, which are then often compared with experimental X-ray diffraction data.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Electron Density Distributions

Specific Frontier Molecular Orbital (FMO) analysis, including the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution for this compound, has not been reported. In studies of similar molecules, the HOMO-LUMO energy gap is a critical parameter used to assess chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface analysis for this compound is not found in the reviewed literature. This analysis is a valuable tool used for other compounds to identify electrophilic and nucleophilic sites, predicting how the molecule might interact with other species. Typically, negative potential regions (often colored red or yellow) are associated with lone pairs of electronegative atoms and indicate sites for electrophilic attack, while positive regions (blue) indicate sites for nucleophilic attack.

Bond Order and Charge Distribution Analysis

No specific bond order or charge distribution analyses for this compound have been published.

Molecular Dynamics (MD) Simulations for Conformational Analysis

There are no published molecular dynamics (MD) simulation studies focused on the conformational analysis of this compound. Theoretical studies on related ethyl 2-oxo-2H-chromene-3-carboxylates have investigated the rotational freedom of the carboxylate group, finding that conformations where the ester's carbonyl group is in the plane of the coumarin core are generally more stable.

Adsorption Mechanism Studies in Surface Science Contexts

No research was found detailing the adsorption mechanism of this compound in surface science contexts.

Adsorption Isotherms and Thermodynamic Parameters

Computational approaches, particularly Density Functional Theory (DFT), can elucidate the interactions between the coumarin derivative and a given adsorbent surface. By calculating the adsorption energy, it is possible to determine the spontaneity and strength of the adsorption process. These calculations would involve optimizing the geometry of the this compound molecule and the adsorbent surface separately, and then the combined system to determine the interaction energy.

From these theoretical calculations, key thermodynamic parameters can be derived to further characterize the adsorption process.

Table 1: Theoretical Thermodynamic Parameters for Adsorption Processes

| Thermodynamic Parameter | Symbol | Information Provided | Method of Theoretical Determination |

| Gibbs Free Energy of Adsorption | ΔG°ads | Indicates the spontaneity of the adsorption process. A negative value signifies a spontaneous process. | Calculated from the adsorption equilibrium constant (Kads), which can be related to computed adsorption energies. |

| Enthalpy of Adsorption | ΔH°ads | Determines whether the adsorption is exothermic (negative value) or endothermic (positive value). | Can be estimated from the temperature dependence of the adsorption equilibrium constant (van't Hoff equation) or calculated directly from binding energies. |

| Entropy of Adsorption | ΔS°ads | Reflects the change in randomness at the adsorbent-adsorbate interface during adsorption. | Calculated from the relationship ΔG°ads = ΔH°ads - TΔS°ads once ΔG°ads and ΔH°ads are determined. |

These theoretical predictions are invaluable for applications where the interaction of this compound with surfaces is important, such as in materials science or chromatography.

Electron Transfer Mechanisms at Interfaces

The electronic properties of this compound, which can be thoroughly investigated using computational methods, are central to understanding its electron transfer capabilities at interfaces. Quantum chemical calculations, such as DFT, provide insights into the molecular orbitals that govern these processes.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this context. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and its ability to participate in electron transfer. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, facilitating easier electron transfer.

In silico evaluations of related coumarin derivatives have shown that substituents on the coumarin ring significantly influence these electronic properties. bohrium.com For instance, studies on other coumarin-3-carboxylates have utilized DFT to analyze their electronic structure and reactivity. tandfonline.com For this compound, the carboxylate group at the 7-position is expected to influence the electron density distribution across the coumarin scaffold.

Table 2: Computed Electronic Properties and Their Role in Electron Transfer

| Computed Property | Symbol | Significance in Electron Transfer |

| Highest Occupied Molecular Orbital Energy | EHOMO | Correlates with the ionization potential and the ability to donate an electron. Higher EHOMO indicates a better electron donor. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the electron affinity and the ability to accept an electron. Lower ELUMO suggests a better electron acceptor. |

| HOMO-LUMO Energy Gap | ΔE | Indicates the excitability of the molecule. A smaller gap facilitates electron transfer to an excited state. |

| Molecular Electrostatic Potential | MEP | Maps the charge distribution on the molecule, identifying electrophilic and nucleophilic sites prone to interaction and electron transfer. bohrium.com |

By modeling the interaction of this compound with a specific interface (e.g., a metal oxide surface), it is possible to predict the direction and efficiency of electron transfer, which is crucial for applications in fields like organic electronics and photocatalysis.

Structure-Property Relationship Modeling (excluding biological activity)

Computational modeling is instrumental in establishing quantitative structure-property relationships (QSPR) for coumarin derivatives, connecting their molecular structure to their physicochemical properties. These models allow for the prediction of properties for novel, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.

For this compound, QSPR studies could focus on properties such as solubility, photophysical characteristics (absorption and emission wavelengths), and thermal stability. These models are typically built using a set of known compounds and their experimentally determined properties, with molecular descriptors calculated from their optimized 3D structures.

Table 3: Descriptors and Properties in Structure-Property Relationship Modeling

| Property of Interest | Relevant Molecular Descriptors | Computational Method |

| Solubility | Polar surface area, molecular volume, dipole moment, hydrogen bond donors/acceptors. | DFT, Molecular Mechanics |

| Photophysical Properties | HOMO-LUMO gap, transition dipole moment, oscillator strength. ccspublishing.org.cn | Time-Dependent DFT (TD-DFT) |

| Thermal Stability | Bond dissociation energies, molecular vibrational frequencies. | DFT |

Theoretical studies on various 2-oxo-2H-chromene-3-carboxylate derivatives have demonstrated the influence of substituents on their crystal packing and molecular conformations, which in turn affect their bulk properties. researchgate.net Hirshfeld surface analysis, a computational tool, has been used to understand intermolecular interactions in the crystalline state of related compounds. researchgate.netuomphysics.net Such analyses for this compound could predict its solid-state packing and intermolecular interactions, which are crucial for its material properties.

Through these computational approaches, a comprehensive understanding of the structure-property relationships of this compound can be developed, enabling the rational design of new materials with tailored functionalities.

Advanced Applications of Ethyl 2 Oxo 2h Chromene 7 Carboxylate in Non Biological Fields

Materials Science Applications

Ethyl 2-oxo-2H-chromene-7-carboxylate, a member of the coumarin (B35378) family, has garnered interest in materials science due to the inherent photophysical properties of the coumarin scaffold. While specific research on this exact molecule is limited in some areas, the broader family of coumarin derivatives has been extensively studied, providing insights into its potential applications.

Development as Fluorescent Dyes and Probes in Analytical Chemistry

Coumarins are well-regarded as fluorescent molecules owing to their high emission quantum yields, photostability, and good solubility in various solvents. nih.gov These characteristics make them ideal candidates for the development of fluorescent dyes and probes. The photophysical properties of coumarins are highly sensitive to their substitution pattern. Generally, electron-donating groups at the 7-position, such as an alkoxy group, can enhance the fluorescent properties of the coumarin core.

Below is a table of photophysical data for some 7-alkoxy-coumarin derivatives, which can serve as a reference for the potential fluorescent properties of this compound.

| Compound | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Solvent |

| Ethyl 7-dodecyloxy-2-oxo-2H-chromene-3-carboxylate | 353 | Not Reported | Chloroform |

| Ethyl 7-octadecyloxy-2-oxo-2H-chromene-3-carboxylate | 353 | Not Reported | Chloroform |

| 7-Hydroxycoumarin-3-carboxylic acid | 352 | 407 | Not Specified |

It is important to note that the data presented above is for structurally similar compounds, and the exact photophysical properties of this compound may vary.

Utilization in Polymer Science and Functional Materials

The coumarin moiety is a versatile building block in polymer science for the creation of functional materials. nih.govnih.gov This is largely due to the photoreactive nature of the coumarin core, which can undergo a reversible [2+2] cycloaddition reaction upon exposure to UV light of different wavelengths. nih.govmdpi.com This photo-dimerization can be exploited to crosslink polymer chains, leading to the formation of photo-responsive materials with applications in areas such as self-healing materials, shape-memory polymers, and drug delivery systems. nih.gov

While there is no specific literature detailing the incorporation of this compound into polymers, its structure suggests it could be a valuable monomer. The ethyl carboxylate group could be hydrolyzed to a carboxylic acid, which can then be functionalized with a polymerizable group, such as an acrylate (B77674) or methacrylate (B99206). Alternatively, the coumarin ring itself can be modified to include a polymerizable handle.

Once incorporated into a polymer backbone, the coumarin unit can impart its fluorescent properties to the macromolecule, leading to the development of fluorescent polymers for sensing or imaging applications. acs.org For example, coumarin-containing block copolymers have been synthesized and shown to act as chemosensors for carbon dioxide through a fluorescence quenching mechanism. acs.org The reversible photodimerization of the coumarin units can also be utilized for high-density data storage, where the writing and erasing of information are controlled by light. mdpi.com

Applications in Organic Light-Emitting Diodes (OLEDs) and Laser Dyes

Coumarin derivatives are known for their applications as laser dyes due to their high fluorescence quantum yields and photostability. nih.gov Furthermore, the electroluminescent properties of coumarin derivatives make them promising materials for use in organic light-emitting diodes (OLEDs). tandfonline.comtandfonline.comrsc.org

The emission color of coumarin-based emitters in OLEDs can be tuned by modifying the substituents on the coumarin ring. Electron-donating groups at the 7-position and electron-withdrawing groups at the 3-position can enhance intramolecular charge transfer (ICT), leading to a red-shift in the emission spectrum. rsc.org

Although specific studies on the use of this compound in OLEDs were not found, research on other coumarin derivatives provides a strong indication of its potential. For instance, new coumarin derivatives have been synthesized and used as the emitting layer in non-doped OLEDs, exhibiting blue to green emission. tandfonline.com The performance of these devices, including their luminance efficiency, is dependent on the molecular structure of the coumarin derivative.

The general requirements for a good OLED emitter include high fluorescence quantum yield in the solid state, good thermal stability, and appropriate energy levels for efficient charge injection and transport. While the specific parameters for this compound are not documented in the reviewed literature, its core structure is conducive to the properties desired for OLED applications.

Corrosion Inhibition Studies and Surface Protection

The use of organic molecules as corrosion inhibitors for metals in various aggressive media is a well-established field of research. Coumarin and its derivatives have been investigated as effective corrosion inhibitors for metals such as mild steel and aluminum in acidic environments. nih.govnih.gov Their inhibitory action is attributed to the presence of heteroatoms (oxygen), π-electrons in the aromatic ring, and the planarity of the molecule, which facilitate its adsorption onto the metal surface. nih.gov

Inhibition Efficiency Evaluation in various Media

Currently, there are no specific studies available in the scientific literature that evaluate the corrosion inhibition efficiency of this compound. However, numerous studies on other coumarin derivatives have demonstrated their potential as effective corrosion inhibitors.

For example, a study on a novel coumarin derivative showed an inhibition efficiency of up to 96% for mild steel in a 1 M HCl solution. nih.gov The inhibition efficiency was found to be dependent on the concentration of the inhibitor and the temperature. Generally, for coumarin derivatives, the inhibition efficiency increases with increasing concentration and decreases with increasing temperature, suggesting a physisorption mechanism. nih.gov

Theoretical studies using Density Functional Theory (DFT) have been employed to correlate the molecular structure of coumarin derivatives with their inhibition efficiency. doi.orgresearchgate.net Parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and the dipole moment are calculated to predict the inhibition potential.

Investigation of Adsorption Behavior on Metal Surfaces

The mechanism of corrosion inhibition by organic compounds is based on their adsorption onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. The adsorption can be physical (physisorption), chemical (chemisorption), or a combination of both.

As with inhibition efficiency, there is no direct research on the adsorption behavior of this compound on metal surfaces. However, the adsorption characteristics of other coumarin derivatives have been studied. The adsorption of these molecules on metal surfaces often follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the surface. nih.govnih.gov

The nature of the interaction between the coumarin inhibitor and the metal surface can be elucidated through thermodynamic parameters such as the standard free energy of adsorption (ΔG°ads). The value of ΔG°ads can indicate whether the adsorption is predominantly physical or chemical. Quantum chemical calculations can further reveal the active sites of the molecule responsible for adsorption and the nature of the bonding with the metal surface. doi.orgresearchgate.net

Other Industrial Applications (e.g., agrochemicals, food additives, cosmetics, fragrances)

This compound, a member of the coumarin family, holds potential for a variety of industrial applications beyond the biological fields. The inherent chemical properties of the coumarin scaffold, such as its aromatic nature, fluorescence, and reactivity, make it a valuable building block in the synthesis of specialized chemicals for diverse industries. While direct applications of this compound itself are not extensively documented in publicly available research, its role as a key intermediate in the production of more complex molecules is of significant industrial interest.

Agrochemicals

The coumarin nucleus is a recognized pharmacophore in the development of new agrochemicals. Derivatives of coumarin have been investigated for their potential as insecticides, fungicides, herbicides, and plant growth regulators. This compound can serve as a starting material for the synthesis of novel agrochemical agents. The ester group at the 7-position provides a reactive site for modification, allowing for the introduction of various functional groups to enhance biological activity and target specificity.

Research into coumarin-based agrochemicals has shown that modifications at the 7-position can significantly influence their efficacy. For instance, the synthesis of coumarin-7-carboxamide and sulfonamide derivatives has yielded compounds with promising fungicidal activity against various plant pathogens. Although these studies may not use this compound directly, they highlight the importance of the coumarin-7-carboxylate structure as a scaffold for developing new crop protection agents.

| Agrochemical Class | Potential Role of this compound Derivatives | Research Findings Summary |

|---|---|---|

| Fungicides | Precursor to novel fungicidal compounds. | Derivatives such as coumarin-7-carboxamides have shown efficacy against various phytopathogenic fungi. |

| Insecticides | Scaffold for the development of new insecticidal agents. | The coumarin structure is a known toxophore in certain classes of insecticides. |

| Plant Growth Regulators | Starting material for compounds that can influence plant development. | Certain coumarin derivatives have been shown to affect seed germination and root growth. |

Food Additives

Historically, coumarin itself was used as a flavoring agent in the food industry due to its sweet, vanilla-like scent. However, its use has been restricted in many countries due to potential hepatotoxicity. Consequently, the direct use of this compound as a food additive is unlikely.

Nevertheless, the coumarin structure is of interest in the development of synthetic flavoring agents. Research in this area focuses on creating derivatives that retain the desirable flavor profile while eliminating any toxicological concerns. This compound could potentially be used as a starting material in the synthesis of such novel, safe flavoring compounds. The modification of the coumarin ring and the ester group could lead to molecules with unique sensory properties.

Cosmetics

In the cosmetics industry, coumarin and its derivatives are valued for their fragrance and potential skin-benefiting properties. Coumarins are found in a variety of cosmetic products, including perfumes, lotions, and creams. Their sweet, pleasant aroma makes them a popular choice as fragrance ingredients.

This compound, as a coumarin derivative, could be explored as a precursor for the synthesis of novel fragrance compounds. The ester functionality allows for the creation of a diverse range of derivatives with varying scent profiles. Furthermore, some coumarin derivatives exhibit antioxidant and anti-inflammatory properties, making them attractive as active ingredients in skincare formulations. Research into the cosmetic applications of coumarin-7-carboxylate derivatives could lead to the development of new ingredients with dual fragrance and functional benefits.

Fragrances

The fragrance industry heavily relies on synthetic aromatic compounds to create a wide array of scents. Coumarins have a long history of use in perfumery, prized for their warm, sweet, and hay-like notes. They are key components in many classic and modern fragrances.

This compound can serve as a versatile building block for the synthesis of new fragrance molecules. Through chemical modification of the ester group, it is possible to create a library of coumarin derivatives with unique and desirable olfactory characteristics. The position of the substituent on the coumarin ring is known to influence the scent, and the 7-position offers a different structural motif compared to the more common 3- and 4-substituted coumarins, potentially leading to novel fragrance profiles.

| Industrial Sector | Application of Coumarin Derivatives | Potential Role of this compound |

|---|---|---|

| Food Additives | Flavoring agents (historical use of coumarin). | Precursor for synthesizing novel, safe flavoring compounds. |

| Cosmetics | Fragrance ingredient, potential for antioxidant and anti-inflammatory properties. | Intermediate for creating new fragrance and functional cosmetic ingredients. |

| Fragrances | Key component in perfumes for its sweet, warm notes. | Synthetic precursor for novel fragrance molecules with unique scent profiles. |

Conclusion and Future Research Perspectives for Ethyl 2 Oxo 2h Chromene 7 Carboxylate

Summary of Current Academic Understanding and Methodological Advances

The academic understanding of coumarin (B35378) chemistry has evolved significantly from classical condensation reactions to sophisticated, atom-economical methods. While Ethyl 2-oxo-2H-chromene-7-carboxylate itself is not as extensively documented as its 3-carboxy or 7-hydroxy counterparts, its underlying scaffold, the coumarin-7-carboxylate core, is an important structural motif. The therapeutic and material applications of coumarins are often dictated by the nature and position of substituents on the benzene (B151609) and pyrone rings. mdpi.com Notably, a significant number of natural coumarins feature an oxidized substituent at the C-7 position, underscoring the relevance of this substitution pattern. mdpi.com

Methodological advances in coumarin synthesis have traditionally included the Pechmann, Knoevenagel, Perkin, and Wittig reactions. frontiersin.orgacgpubs.org The Pechmann reaction, involving the condensation of phenols with β-ketoesters, and the Knoevenagel condensation of o-hydroxyaldehydes with active methylene (B1212753) compounds, are foundational routes to the coumarin core. frontiersin.orgacgpubs.org The synthesis of 7-substituted coumarins typically relies on starting with a correspondingly substituted phenol, such as a 3-aminophenol (B1664112) or 3-hydroxybenzonitrile, to build the heterocyclic system. For instance, the synthesis of coumarin 7-carboxamides and 7-sulfonamides has been achieved starting from various 7-aminocoumarin (B16596) derivatives, which are prepared via the Pechmann reaction and subsequent carbamate (B1207046) deprotection. mdpi.com This implies a conventional route to the parent 2-oxo-2H-chromene-7-carboxylic acid would involve similar cyclization strategies followed by functional group transformations, such as a Sandmeyer reaction on a 7-aminocoumarin to introduce a nitrile group, which is then hydrolyzed to the carboxylic acid and subsequently esterified.

More recent and significant advances lie in the direct functionalization of the coumarin C-H bonds. mdpi.comfrontiersin.org Transition-metal catalysis has emerged as a powerful tool for regioselective C-H activation, offering a more efficient and environmentally friendly alternative to traditional methods that often require pre-functionalized starting materials. mdpi.com While much of the research in C-H functionalization has focused on the C-3 and C-4 positions of the pyrone ring, ias.ac.inacs.org techniques for functionalizing the benzene ring are also advancing. frontiersin.org Manganese(I)-promoted C-H activation, for example, provides a versatile method for the regioselective assembly of fused polycyclic coumarins. whiterose.ac.uknih.govresearchgate.net These modern catalytic systems represent the forefront of methodological advances, providing pathways to directly introduce functional groups onto the coumarin scaffold with high regioselectivity, which is a key challenge in the field. mdpi.com

Identification of Promising Research Frontiers and Challenges

The unique photophysical and biological properties of the coumarin scaffold place this compound and its derivatives at the intersection of several promising research frontiers, primarily in materials science and medicinal chemistry. Coumarins are renowned for their fluorescence, making them ideal candidates for laser dyes, organic light-emitting diodes (OLEDs), and fluorescent probes for molecular recognition and bio-imaging. mdpi.comrsc.orgresearchgate.net Derivatives of 7-aminocoumarin, which are structurally related to the 7-carboxylate, have received significant attention as strong fluorescent probes due to the electron-donating amino group creating an intramolecular charge transfer (ICT) state with the electron-accepting pyrone system. rsc.org Exploring the electronic properties of the 7-carboxylate ester group, which is electron-withdrawing, could lead to new types of optical chromophores with unique photophysical characteristics.

In medicinal chemistry, coumarin derivatives exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticoagulant properties. frontiersin.orgmdpi.comrsc.org The functional group at the C-7 position is critical in modulating this bioactivity. mdpi.com A significant research frontier is the development of hybrid molecules, where the coumarin-7-carboxylate scaffold is linked to other pharmacophores to create multifunctional drug candidates with enhanced efficacy or novel mechanisms of action. rsc.org For example, coumarin-thiazole and coumarin-benzimidazole hybrids have shown promising anticancer activities. rsc.orgresearchgate.net The ester functionality of this compound serves as a versatile handle for creating such conjugates, for instance, by converting it to an amide. mdpi.com

Despite these opportunities, significant challenges remain. The primary challenge is achieving regioselective functionalization. While C-H activation is a promising strategy, controlling the selectivity to target a specific position on the benzene ring, such as C-7, over other positions (like C-5 or C-6) without a directing group can be difficult. mdpi.comfrontiersin.org Developing catalytic systems that offer precise control over the site of functionalization is a key hurdle that must be overcome to efficiently synthesize novel C-7 substituted coumarins. Furthermore, while many coumarin derivatives show potent in vitro activity, translating this to in vivo efficacy requires overcoming challenges related to bioavailability, metabolic stability, and toxicity, which are frontiers for future preclinical and clinical research.

Potential for Novel Synthetic Routes and Functional Derivatizations

Future advancements in the synthesis of this compound are likely to move away from classical multi-step sequences and towards more direct and efficient strategies. The most promising novel synthetic route is the direct, regioselective C-H carboxylation or alkoxycarbonylation of the parent 2H-chromen-2-one scaffold at the C-7 position. Such a method, likely employing a transition metal catalyst (e.g., palladium, rhodium, or manganese), would represent a highly atom-economical approach, avoiding the need for pre-functionalized phenols and harsh reaction conditions associated with older methods. mdpi.comfrontiersin.org

Once synthesized, the this compound molecule offers multiple avenues for functional derivatization, making it a valuable platform for generating chemical libraries.

Q & A

Q. Table 1: Key NMR Assignments for OXE-J

| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| 1H (Oxime H) | 8.79 | Singlet | N-H |

| 1H (Aromatic) | 6.51 | Doublet | C6-H |

| 13C (Carbonyl) | 162.37 | - | C=O (ester) |

Q. Table 2: Crystallographic Refinement Parameters (SHELXL)

| Parameter | Value |

|---|---|

| R1 (I > 2σ(I)) | <0.05 |

| wR2 (all data) | <0.15 |

| Residual density | ±0.3 eÅ⁻³ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.